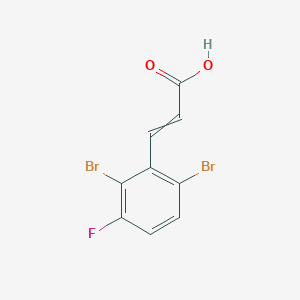![molecular formula C15H25BN2O4 B1413741 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester CAS No. 1940181-85-0](/img/structure/B1413741.png)
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester
Overview
Description
Scientific Research Applications
Molecular Structure and Physicochemical Properties
- The compounds containing the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group, including similar structures to the one , have been the subject of intense research to understand their molecular structure and physicochemical properties. A study by Huang et al. (2021) focused on compounds with this group, where they conducted a three-step substitution reaction to obtain the compounds, further confirming their structures using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystals of these compounds were measured by X-ray diffraction and subjected to crystallographic and conformational analyses. The molecular structures were also calculated using density functional theory (DFT) and compared with X-ray diffraction values, showing consistency between the DFT-optimized structures and the crystal structures determined by single crystal X-ray diffraction. Additionally, the molecular electrostatic potential and frontier molecular orbitals of these compounds were investigated by DFT, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Synthesis and Structural Characterization
- The synthesis and structural characterization of compounds related to the 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester are crucial for understanding their potential applications in various fields. For instance, Liao et al. (2022) based a study on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a raw substitute material for a similar compound, and confirmed its structure through spectroscopies and X-ray diffraction. The molecular structure was further calculated using density functional theory (DFT), and the results were consistent with those of X-ray diffraction (Liao et al., 2022).
Crystallographic and Conformational Analysis
- The crystallographic and conformational analysis of compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group has been a subject of research to understand their molecular geometries and properties. Yang et al. (2021) studied a compound where the structure was confirmed by FTIR, NMR spectroscopy, and mass spectrometry, and the single crystal was measured by X-ray diffraction. The molecular structure was also calculated using DFT and compared with the X-ray diffraction value. The results of the conformational analysis indicated consistency between the molecular structures optimized by DFT and the crystal structures determined by single crystal X-ray diffraction. Moreover, the molecular electrostatic potential and frontier molecular orbitals of the compound were further investigated by DFT (Yang et al., 2021).
properties
IUPAC Name |
methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-7-12(8-13(19)20-6)18-10-11(9-17-18)16-21-14(2,3)15(4,5)22-16/h9-10,12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTCUBIZWHQSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)

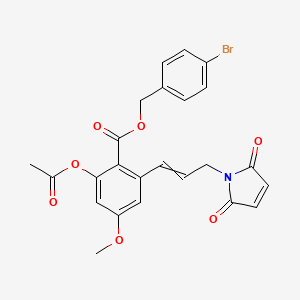
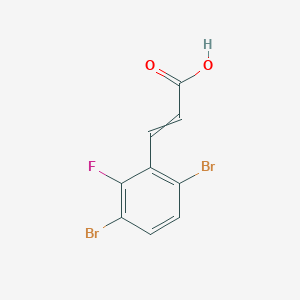

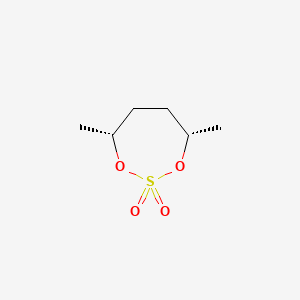
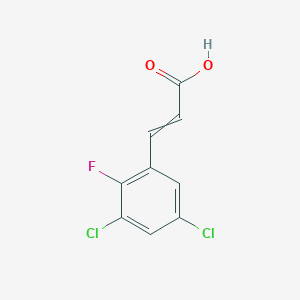

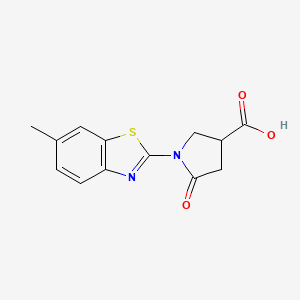
![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
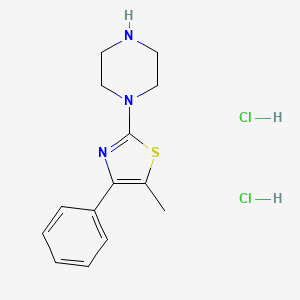
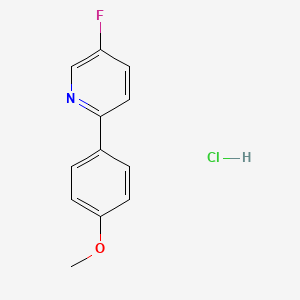
![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)
